N,N'-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide
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Overview
Description
N,N’-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]succinamide is a complex organic compound with a unique structure that includes benzothiophene and succinamide moieties.
Preparation Methods
The synthesis of N,N’-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]succinamide typically involves multiple steps, starting with the preparation of the benzothiophene derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N,N’-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]succinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N,N’-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]succinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N,N’-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]succinamide can be compared with other similar compounds, such as N,N’-bis[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]succinamideThe uniqueness of N,N’-bis[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]succinamide lies in its specific combination of functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N,N'-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide |
InChI |
InChI=1S/C22H26N4O4S2/c23-19(29)17-11-5-1-3-7-13(11)31-21(17)25-15(27)9-10-16(28)26-22-18(20(24)30)12-6-2-4-8-14(12)32-22/h1-10H2,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28) |
InChI Key |
CMAMRHHMTXPLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=O)N |
Origin of Product |
United States |
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